molecular formula C22H26FN3O5S B2774568 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 898348-14-6

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2774568
CAS No.: 898348-14-6
M. Wt: 463.52
InChI Key: YGVNOTRZUXCWBM-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and an oxalamide moiety, contributing to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through a sulfonylation reaction, where a fluorophenyl sulfonyl chloride reacts with the piperidine intermediate.

    Oxalamide Formation: The final step involves the reaction of the sulfonylated piperidine with an oxalamide derivative, typically under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can be used to modify the oxalamide moiety or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound’s reactivity and stability make it suitable for various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group and piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The oxalamide moiety may also contribute to the compound’s overall effect by stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-31-20-8-3-2-7-19(20)25-22(28)21(27)24-14-13-17-6-4-5-15-26(17)32(29,30)18-11-9-16(23)10-12-18/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVNOTRZUXCWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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